molecular formula C19H21N3O5 B8529295 Imidazo[1,5-a]pyrazine-1,7(8h)-dicarboxylic acid,3-benzoyl-5,6-dihydro-,7-(1,1-dimethylethyl)ester

Imidazo[1,5-a]pyrazine-1,7(8h)-dicarboxylic acid,3-benzoyl-5,6-dihydro-,7-(1,1-dimethylethyl)ester

Cat. No.: B8529295
M. Wt: 371.4 g/mol
InChI Key: RGJNZKYJXPZEOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazo[1,5-a]pyrazine-1,7(8h)-dicarboxylic acid,3-benzoyl-5,6-dihydro-,7-(1,1-dimethylethyl)ester is a useful research compound. Its molecular formula is C19H21N3O5 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H21N3O5

Molecular Weight

371.4 g/mol

IUPAC Name

3-benzoyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylic acid

InChI

InChI=1S/C19H21N3O5/c1-19(2,3)27-18(26)21-9-10-22-13(11-21)14(17(24)25)20-16(22)15(23)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,24,25)

InChI Key

RGJNZKYJXPZEOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=C(N=C2C(=O)C3=CC=CC=C3)C(=O)O)C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere Compound 1I (0.15 g, 0.43 mmol) was dissolved in THF (2 mL) and N-methoxy-N-methylbenzamide (0.14 g, 0.86 mmol) was added. The resulting solution was cooled to −78° C. and tert-Butyl lithium (1.7M in THF, 1.02 mL, 1.73 mmol) was added dropwise. The resulting mixture was stirred and cooled for 1 h and quenched with NH4Cl saturated solution. The solid was removed by filtration and the filtrate was concentrated, acidified to pH 6 with 5% TFA and extracted with 20% i-PrOH/DCM. The organic layer was concentrated, diluted with DCM, washed with brine, dried over anhydrous Na2SO4, filtered and concentrated to give product 25A (0.072 g, 45%). LCMS (+ESI) m/z 372.1 [M+H]+.
Quantity
0.15 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.14 g
Type
reactant
Reaction Step Two
Quantity
1.02 mL
Type
reactant
Reaction Step Three
Yield
45%

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